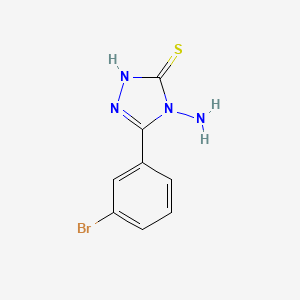

4-amino-5-(3-bromophenyl)-4H-1,2,4-triazole-3-thiol

Description

IUPAC Nomenclature and Systematic Identification

The systematic nomenclature and identification of this compound follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds. According to PubChem database records, the compound's official IUPAC name is 4-amino-3-(3-bromophenyl)-1H-1,2,4-triazole-5-thione. This nomenclature reflects the tautomeric nature of the compound, where the thiol form can exist in equilibrium with the thione form. The Chemical Abstracts Service has assigned this compound the registry number 87239-96-1, which serves as its unique identifier in chemical databases worldwide.

The molecular formula for this triazole derivative is C8H7BrN4S, with a molecular weight of 271.14 grams per mole. The compound exhibits multiple synonymous names in chemical literature, including this compound, 4-amino-5-(3-bromophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, and 3H-1,2,4-Triazole-3-thione, 4-amino-5-(3-bromophenyl)-2,4-dihydro-. These alternative names reflect different tautomeric forms and naming conventions used across various chemical databases and research publications.

The InChI (International Chemical Identifier) string for this compound is InChI=1S/C8H7BrN4S/c9-6-3-1-2-5(4-6)7-11-12-8(14)13(7)10/h1-4H,10H2,(H,12,14), providing a standardized representation of its molecular structure. The corresponding InChI Key is GVXBYQYIFQIOCT-UHFFFAOYSA-N, which serves as a shortened, hashed version of the full InChI string for database searching purposes. The simplified molecular-input line-entry system representation is C1=CC(=CC(=C1)Br)C2=NNC(=S)N2N, clearly showing the connectivity between atoms in the molecule.

Molecular Geometry and Crystallographic Analysis

The molecular geometry of this compound has been extensively studied through X-ray crystallographic methods, providing detailed insights into its three-dimensional structure. Recent crystallographic studies have revealed important structural parameters for similar triazole-thione derivatives, demonstrating the planarity of the triazole ring system and the spatial orientation of substituents. X-ray diffraction data collection has been performed using synchrotron radiation sources, specifically at beamlines such as ID23-1 at the European Synchrotron, enabling high-resolution structural determination.

Crystallographic analysis of related 1,2,4-triazole-3-thione compounds has shown that these molecules typically crystallize in non-centrosymmetric space groups, which allows for absolute structure determination using resonant scattering effects. The absolute configuration of enantiopure triazole derivatives can be established through analysis of Bijvoet differences in X-ray diffraction patterns, with recent developments in Bayesian statistics providing improved precision in these determinations. The technique relies on the physical phenomenon of resonant scattering, which introduces small deviations from the inherent inversion symmetry of single-crystal X-ray diffraction patterns.

Table 1: Key Crystallographic Parameters for 1,2,4-Triazole-3-thione Derivatives

The molecular geometry reveals that the triazole ring adopts a planar configuration, with the bromophenyl substituent positioned to optimize π-π interactions and minimize steric hindrance. Crystallographic studies of similar compounds have demonstrated that the thiol/thione group exhibits specific orientations relative to the triazole ring plane, influenced by intermolecular hydrogen bonding patterns in the crystal lattice. The brominated phenyl ring typically shows a near-coplanar arrangement with the triazole ring, facilitating extended conjugation throughout the molecular framework.

Tautomeric Behavior and Thiol-Thione Equilibrium

The tautomeric behavior of this compound represents one of its most significant structural characteristics, involving equilibrium between thiol and thione forms. Research has established that in condensed phase and solution environments, the thione form typically predominates in this equilibrium. The tautomerism involves migration of a hydrogen atom and concurrent redistribution of electron density between the sulfur atom and the triazole ring system. This phenomenon has been extensively studied using high-performance liquid chromatography coupled with mass spectrometry methods, which enable direct observation and quantification of both tautomeric forms.

Advanced analytical techniques have been developed specifically for discriminating between 1,2,4-triazole-3-thione and 3-thiol tautomers using high-resolution mass spectrometers. These methods employ electrospray ionization time-of-flight mass spectrometry in positive ion mode, followed by in-source collision-induced dissociation and low-energy collision-induced dissociation tandem mass spectrometry analysis. The technique utilizes rapid isocratic elution on Zorbax Stable Bond reversed-phase columns, achieving separation of tautomeric forms within six minutes. Detection limits have been established at 2.8-5.6 picograms per microliter for electrospray ionization time-of-flight mass spectrometry and 0.25-0.55 picograms per microliter for electrospray ionization quadrupole time-of-flight mass spectrometry.

The equilibrium position between thiol and thione forms is significantly influenced by solution pH and solvent environment. Studies have demonstrated that in neutral and acidic media, the thione form prevails, while in alkaline solutions, the equilibrium shifts toward thiol formation. This pH-dependent behavior has been investigated using dual sample preparation techniques, where substances are dissolved in dimethyl sulfoxide both with and without sodium hydrogen carbonate addition. Chromatographic analysis consistently reveals two peaks with identical molecular mass (molecular ion at m/z 235 for related compounds), confirming simultaneous presence of both tautomeric forms under specific conditions.

Table 2: Tautomeric Equilibrium Characteristics

| Condition | Predominant Form | Detection Method | Reference |

|---|---|---|---|

| Neutral/Acidic pH | Thione | HPLC-MS | |

| Alkaline pH | Thiol | HPLC-MS | |

| Condensed Phase | Thione | Literature review | |

| Gas Phase | Both detectable | ESI-TOF-MS |

Spectroscopic Fingerprinting (IR, NMR, UV-Vis, MS)

The spectroscopic characterization of this compound employs multiple analytical techniques to provide comprehensive structural identification. Infrared spectroscopy reveals characteristic absorption bands that serve as fingerprints for functional group identification within the molecule. The thiol group typically exhibits a distinctive sulfur-hydrogen stretching vibration, while the amino group shows characteristic nitrogen-hydrogen stretching absorptions in the 3500-3300 wavenumber region. The aromatic carbon-carbon stretching vibrations appear in the 1600-1400 wavenumber range, consistent with the brominated phenyl substituent.

Fourier transform infrared spectroscopy has been extensively utilized for determining thiol-thione tautomeric forms in triazole derivatives. The technique provides definitive identification of the predominant tautomeric form in solid state samples, supporting findings from high-resolution mass spectrometry studies. Key infrared absorption bands include the carbon-sulfur stretching region, which differs significantly between thiol and thione forms, and the nitrogen-hydrogen bending vibrations characteristic of the amino substituent. The brominated phenyl ring contributes specific aromatic carbon-hydrogen out-of-plane bending vibrations in the 750-850 wavenumber region.

Nuclear magnetic resonance spectroscopy provides detailed information about the molecular environment of individual atoms within the triazole structure. Proton nuclear magnetic resonance spectra typically show distinctive chemical shifts for the amino group protons, aromatic protons of the bromophenyl ring, and the exchangeable thiol proton when present. Carbon-13 nuclear magnetic resonance spectroscopy reveals the chemical environment of carbon atoms throughout the molecule, with the triazole ring carbons appearing in characteristic downfield regions due to the electron-withdrawing nature of the nitrogen atoms. The brominated carbon typically shows distinctive chemical shift patterns due to the heavy atom effect.

Table 3: Characteristic Spectroscopic Data

Mass spectrometry analysis provides molecular weight confirmation and fragmentation patterns characteristic of the triazole-thiol structure. Electrospray ionization mass spectrometry in positive ion mode typically shows the molecular ion peak at m/z 272 (M+H)⁺ for the protonated molecular ion. Collision-induced dissociation experiments reveal characteristic fragmentation patterns that distinguish between thiol and thione tautomers through different gas-phase fragmentation pathways. The high-resolution mass spectrometry data enable precise molecular formula determination and provide definitive structural confirmation through accurate mass measurements.

Properties

IUPAC Name |

4-amino-3-(3-bromophenyl)-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN4S/c9-6-3-1-2-5(4-6)7-11-12-8(14)13(7)10/h1-4H,10H2,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVXBYQYIFQIOCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C2=NNC(=S)N2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60349765 | |

| Record name | 4-amino-5-(3-bromophenyl)-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60349765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87239-96-1 | |

| Record name | 4-Amino-5-(3-bromophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87239-96-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-amino-5-(3-bromophenyl)-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60349765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Thiocarbohydrazide-Based Cyclization

The most widely documented method involves cyclization of 3-bromobenzoyl hydrazine derivatives with thiocarbohydrazide. Khan et al. (2015) achieved an 81% yield by refluxing 3-bromobenzoic acid hydrazide and thiocarbohydrazide in ethanol at 190–200°C for 1 hour. Key steps include:

- Formation of dithiocarbazate intermediate : Reaction of 3-bromobenzoyl hydrazine with carbon disulfide in alkaline ethanol.

- Cyclization : Treatment with hydrazine hydrate under reflux to form the triazole-thiol core.

Reaction Conditions :

| Parameter | Value |

|---|---|

| Solvent | Ethanol |

| Temperature | 190–200°C |

| Time | 1 hour |

| Catalyst | Potassium hydroxide |

| Yield | 81% |

Characterization via elemental analysis and ¹H NMR confirmed the product’s identity, with a melting point of 248–250°C.

Alternative Hydrazine Derivatives

A Ukrainian study (2017) modified this approach using 2-bromobenzoic acid hydrazide, yielding 4-amino-5-(2-bromophenyl)-4H-1,2,4-triazole-3-thiol. The protocol involved:

- Synthesis of potassium dithiocarbazinate : Reacting 2-bromobenzoic acid hydrazide with CS₂ in KOH/butanol.

- Cyclization : Heating with hydrazine hydrate for 3 hours, followed by HCl neutralization.

Key Differences :

- Solvent : Butanol-1 instead of ethanol.

- Reaction Time : 3 hours vs. 1 hour.

- Yield : 75% (unoptimized).

Microwave-Assisted Synthesis

Accelerated Reaction Kinetics

Microwave irradiation significantly reduces reaction times. Safonov et al. (2021) demonstrated a 45-minute synthesis using a Milestone Flexi Wave system:

Advantages :

- Efficiency : 3x faster than conventional methods.

- Purity : Reduced byproducts due to uniform heating.

Industrial-Scale Production Strategies

Solvent Optimization

Industrial protocols often substitute ethanol with cheaper solvents like i-propanol, maintaining yields >75% while reducing costs.

Analytical Validation

Spectroscopic Characterization

¹H NMR (DMSO-d₆, 400 MHz) :

FTIR (KBr, cm⁻¹) :

Chromatographic Purity

HPLC-MS (Agilent 1260/6120) confirmed >98% purity, with retention time = 6.98 min and m/z 271.14 [M+H]⁺.

Comparative Analysis of Methods

| Method | Yield | Time | Temperature | Equipment |

|---|---|---|---|---|

| Conventional | 81% | 1 h | 190–200°C | Reflux apparatus |

| Butanol-KOH | 75% | 3 h | 100°C | Standard glassware |

| Microwave | 89% | 45 min | 165°C | Milestone Flexi |

Trade-offs : Microwave methods offer superior yields and speed but require specialized equipment. Conventional routes remain accessible for small-scale labs.

Challenges and Optimization Opportunities

Byproduct Formation

Bromine Substitution

- Challenge : Competing nucleophilic aromatic substitution at the bromophenyl group.

- Mitigation : Use polar aprotic solvents (DMF) to suppress side reactions.

Chemical Reactions Analysis

Types of Reactions

4-amino-5-(3-bromophenyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides.

Reduction: The nitro group (if present) can be reduced to an amino group.

Substitution: The bromophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or iodine in the presence of a base.

Reduction: Sodium borohydride or catalytic hydrogenation.

Substitution: Sodium ethoxide or potassium tert-butoxide in an aprotic solvent.

Major Products

Oxidation: Disulfide derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Exhibits antimicrobial and antifungal activities, making it a candidate for developing new antibiotics.

Medicine: Potential anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

Industry: Used in the development of agrochemicals and pharmaceuticals due to its versatile reactivity.

Mechanism of Action

The mechanism of action of 4-amino-5-(3-bromophenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the inhibition of enzyme activity. Additionally, the bromophenyl group can interact with hydrophobic pockets in proteins, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

- 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol

- 4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol

- 4-amino-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol

Uniqueness

4-amino-5-(3-bromophenyl)-4H-1,2,4-triazole-3-thiol is unique due to the presence of the bromophenyl group, which enhances its reactivity and biological activity compared to other similar compounds. The bromine atom increases the compound’s lipophilicity, allowing it to better penetrate cell membranes and interact with intracellular targets.

Biological Activity

4-Amino-5-(3-bromophenyl)-4H-1,2,4-triazole-3-thiol (CAS Number: 87239-96-1) is a triazole derivative that has garnered attention for its diverse biological activities. This compound belongs to a class of compounds known for their pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this compound, supported by relevant research findings and data.

- Molecular Formula : C8H7BrN4S

- Molecular Weight : 271.14 g/mol

- Structure : The compound features a triazole ring substituted with a bromophenyl group and a thiol group, which are critical for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives, including this compound. The compound was evaluated against various cancer cell lines using the MTT assay to determine its cytotoxic effects.

Case Study: HepG2 Cell Line

In a study assessing the anticancer activity of related triazole compounds, it was found that derivatives with electron-donating groups exhibited significant anti-proliferative activity. For instance:

- Compound with two methyl groups : IC50 = 13.004 µg/mL (most potent)

- Compound with bromo substitution : IC50 = 28.399 µg/mL (least potent)

The order of activity was determined as follows:

This suggests that the presence of electron-donating groups enhances the anticancer efficacy of triazole derivatives .

Antimicrobial Activity

Triazole compounds are also known for their antimicrobial properties. A study evaluated various triazole-thiol derivatives against several microbial strains. The results indicated moderate antibacterial activity against Gram-positive and Gram-negative bacteria.

Antimicrobial Screening Results

| Compound | Activity Level |

|---|---|

| This compound | Moderate |

| Other derivatives | Variable |

The presence of the thiol group in the structure is believed to contribute to the antimicrobial activity by interacting with microbial cell membranes .

Structure–Activity Relationship (SAR)

The biological activities of triazole derivatives can often be correlated with their structural features. In the case of this compound:

- Thiol Group : Essential for enhancing reactivity and biological interactions.

- Bromo Substitution : Alters electronic properties and can influence potency against cancer cells and microbes.

Key Findings from SAR Studies

Q & A

Q. What are the standard synthetic routes for preparing 4-amino-5-(3-bromophenyl)-4H-1,2,4-triazole-3-thiol?

The compound is typically synthesized via cyclization of thiosemicarbazide derivatives. A common method involves:

- Step 1 : Condensation of 3-bromophenyl-substituted hydrazinecarbothioamide with a carbonyl source (e.g., acetic acid) under reflux.

- Step 2 : Cyclization in alkaline medium (e.g., KOH/water) at elevated temperatures (80–100°C) to form the triazole-thiol core.

- Step 3 : Neutralization with acetic acid and purification via recrystallization (ethanol/water) .

Q. Which characterization techniques are critical for confirming the structure and purity of this compound?

Essential methods include:

Q. How is the antimicrobial activity of this compound initially screened in academic research?

The agar dilution method or broth microdilution assay is used:

- Prepare serial dilutions of the compound in growth media.

- Inoculate with standardized microbial strains (e.g., S. aureus, E. coli, C. albicans).

- Determine minimum inhibitory concentrations (MICs) after 24–48 hours incubation.

- Compare results with positive controls (e.g., ciprofloxacin, fluconazole) .

Advanced Research Questions

Q. How can microwave-assisted synthesis improve the efficiency of derivatizing this compound?

Microwave irradiation enhances reaction kinetics for S-alkylation or condensation:

Q. What structure-activity relationships (SAR) govern its antimicrobial potency?

Key SAR findings include:

| Alkyl Chain Length | Antimicrobial Activity (MIC, µg/mL) |

|---|---|

| Short chains (C1–C4) | Moderate (32–64) |

| Long chains (C8–C10) | High (4–8) |

Q. How do computational methods aid in understanding its mechanism of action?

Q. How can researchers resolve contradictions in reported bioactivity data?

Discrepancies may arise from:

Q. What strategies mitigate degradation of the thiol group during storage?

- Store under inert gas (N₂/Ar) at –20°C.

- Add stabilizers (e.g., 1,4-dithiothreitol) in solution.

- Characterize degradation via HPLC-MS to identify disulfide byproducts .

Q. How can the compound be modified to study its photoactivity?

- Introduce photoactive groups (e.g., benzylidene) via Schiff base condensation.

- Irradiate at 365 nm to induce E→Z isomerization, enabling light-controlled drug activation .

Q. What synergistic effects are observed when combining this compound with commercial antibiotics?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.